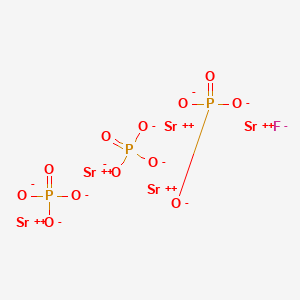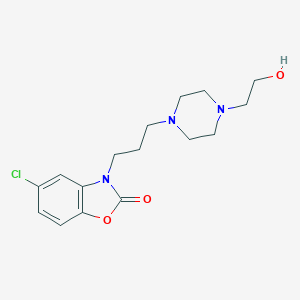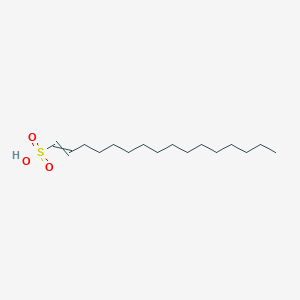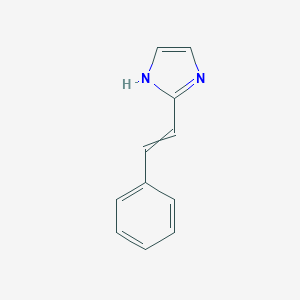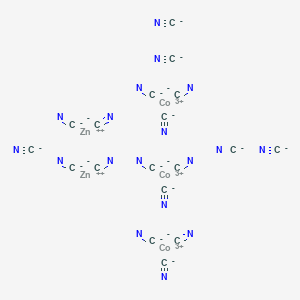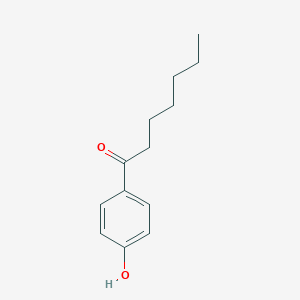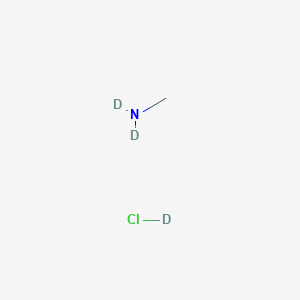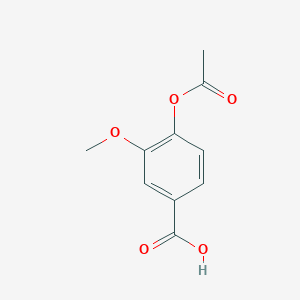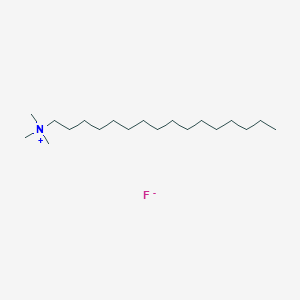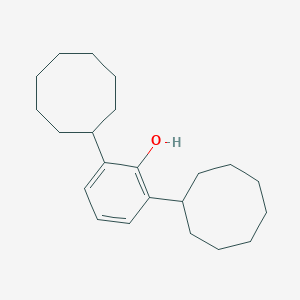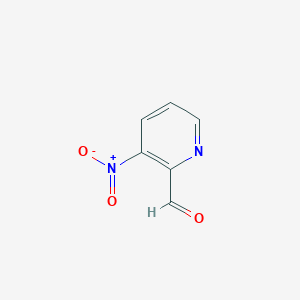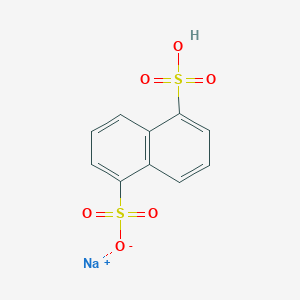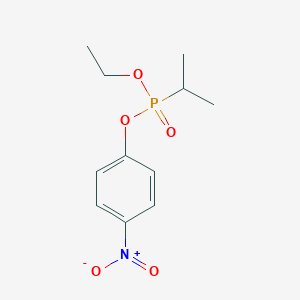
Ethyl p-nitrophenyl isopropylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl p-nitrophenyl isopropylphosphonate, commonly known as ENPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENPP is a phosphonate compound that has a nitro group attached to a phenyl ring, and an ethyl and isopropyl group attached to the phosphorus atom.
作用機序
ENPP is a phosphonate compound that inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. Inhibition of acetylcholinesterase is the mechanism of action of many nerve agents, which makes ENPP a useful model compound for the study of nerve agent toxicity and the development of nerve agent antidotes.
生化学的および生理学的効果
ENPP has been shown to have a range of biochemical and physiological effects. Inhibition of acetylcholinesterase by ENPP leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This can lead to a range of symptoms, including muscle twitching, convulsions, and respiratory failure. In addition, ENPP has been shown to have cytotoxic effects on various cell lines, including cancer cells.
実験室実験の利点と制限
ENPP has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be synthesized in large quantities. Additionally, ENPP is a useful model compound for the study of nerve agent toxicity and the development of nerve agent antidotes. However, ENPP has some limitations as well. It is highly toxic and must be handled with care. Additionally, its use in lab experiments is limited by its potential for environmental contamination and its potential to cause harm to researchers.
将来の方向性
For research on ENPP include the development of sensors for the detection of organophosphate compounds and the synthesis of ENPP derivatives with improved cytotoxicity against cancer cells.
合成法
ENPP can be synthesized through the reaction of p-nitrophenol with diethyl phosphite and isopropyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through an esterification process, resulting in the formation of ENPP as a yellow crystalline solid. The purity of the synthesized ENPP can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
ENPP has been extensively studied for its potential applications in scientific research. It has been used as a substrate for the detection of organophosphate hydrolase activity, an enzyme that degrades organophosphate compounds. ENPP has also been used as a model compound for the study of nerve agent toxicity and the development of nerve agent antidotes. Additionally, ENPP has been used as a precursor for the synthesis of other phosphonate compounds, such as phosphonic acid esters and phosphonate diesters.
特性
CAS番号 |
13538-10-8 |
|---|---|
製品名 |
Ethyl p-nitrophenyl isopropylphosphonate |
分子式 |
C11H16NO5P |
分子量 |
273.22 g/mol |
IUPAC名 |
1-[ethoxy(propan-2-yl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C11H16NO5P/c1-4-16-18(15,9(2)3)17-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3 |
InChIキー |
LRKIJHNJIXGRCI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CCOP(=O)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
同義語 |
Isopropylphosphonic acid ethyl p-nitrophenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



